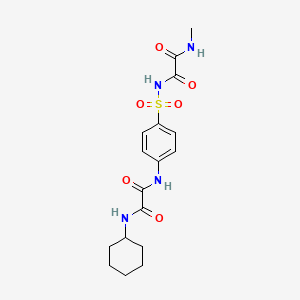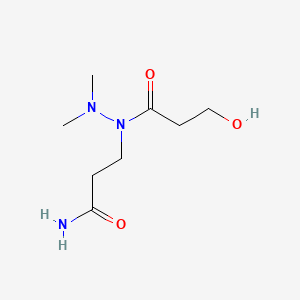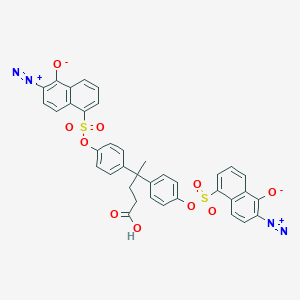![molecular formula C6H11CaCl3N2O2 B12746182 calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride CAS No. 171199-20-5](/img/structure/B12746182.png)
calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(((Ethylamino)carbonyl)oxy)propanimidoyl chloride compd. with calcium chloride (11): is a complex chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its intricate molecular structure, which includes both organic and inorganic components, making it a subject of study in both organic and inorganic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(((Ethylamino)carbonyl)oxy)propanimidoyl chloride compd. with calcium chloride (1:1) typically involves a multi-step process. The initial step often includes the reaction of ethylamine with carbonyl chloride to form an intermediate compound. This intermediate is then reacted with propanimidoyl chloride under controlled conditions to yield the desired product. The final step involves the addition of calcium chloride to form the 1:1 compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and precise control of reaction conditions. The process involves maintaining specific temperatures and pressures to ensure the purity and yield of the final product. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and product quality.
化学反応の分析
Types of Reactions
N-(((Ethylamino)carbonyl)oxy)propanimidoyl chloride compd. with calcium chloride (11): undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl-containing compounds, while reduction can produce amine derivatives.
科学的研究の応用
N-(((Ethylamino)carbonyl)oxy)propanimidoyl chloride compd. with calcium chloride (11): has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-(((Ethylamino)carbonyl)oxy)propanimidoyl chloride compd. with calcium chloride (1:1) exerts its effects involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific context and application.
類似化合物との比較
Similar Compounds
Some compounds similar to N-(((Ethylamino)carbonyl)oxy)propanimidoyl chloride compd. with calcium chloride (1:1) include:
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
What sets N-(((Ethylamino)carbonyl)oxy)propanimidoyl chloride compd. with calcium chloride (1:1) apart from similar compounds is its unique combination of organic and inorganic components, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
171199-20-5 |
|---|---|
分子式 |
C6H11CaCl3N2O2 |
分子量 |
289.6 g/mol |
IUPAC名 |
calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride |
InChI |
InChI=1S/C6H11ClN2O2.Ca.2ClH/c1-3-5(7)9-11-6(10)8-4-2;;;/h3-4H2,1-2H3,(H,8,10);;2*1H/q;+2;;/p-2/b9-5-;;; |
InChIキー |
PWAUPHHBLVXNFG-WNRDOTPUSA-L |
異性体SMILES |
CC/C(=N/OC(=O)NCC)/Cl.[Cl-].[Cl-].[Ca+2] |
正規SMILES |
CCC(=NOC(=O)NCC)Cl.[Cl-].[Cl-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


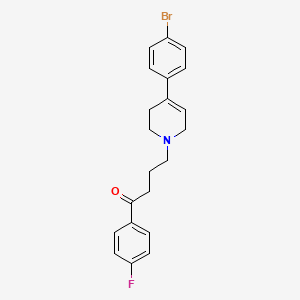
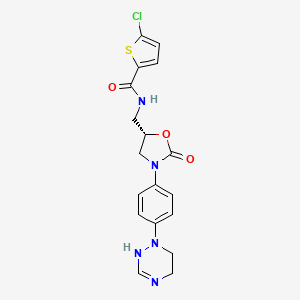
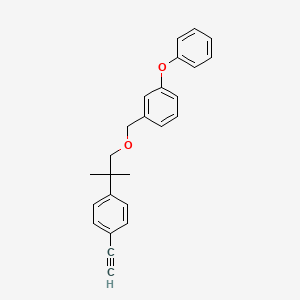
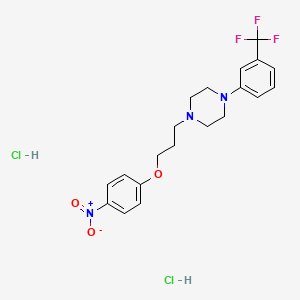
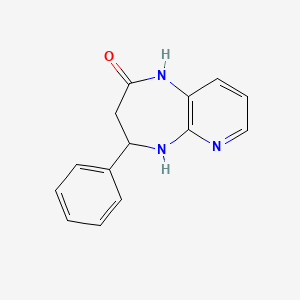


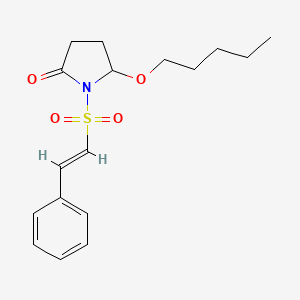

![2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile](/img/structure/B12746178.png)
